4-Nitrogramine

Übersicht

Beschreibung

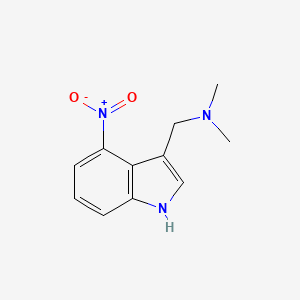

4-Nitrogramine is a compound with the molecular formula C11H13N3O2 . It is also known by other names such as N,N-dimethyl-1-(4-nitro-1H-indol-3-yl)methanamine .

Synthesis Analysis

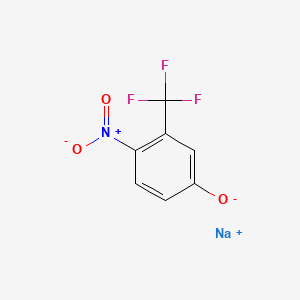

The synthesis of this compound involves complex chemical reactions. A forced degradation study was performed with a four-fold molar excess of sodium nitrite, relative to the drug substance, at pH 3–4 for 4 hours at 37°C .Molecular Structure Analysis

The molecular structure of this compound includes a total of 30 bonds, 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis

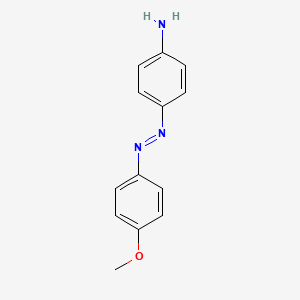

The formation of N-nitrosamines, including this compound, in pharmaceuticals is a complex process. The presence of N-nitrosamines in pharmaceuticals is likely more prevalent than originally expected .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass is 219.100776666 g/mol, and it has a topological polar surface area of 64.8 Ų .Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Contamination Assessment

4-Nitroguanidine is a significant environmental contaminant due to its use as a nitramine explosive. It is persistent and highly mobile in soils and aquifers. Research has developed sensitive methods for determining 4-nitroguanidine in water and soil, utilizing techniques like LC-MS quantification after reduction, derivatization, and preconcentration on C18 cartridges. This advancement aids in mapping contamination plumes, which can extend over considerable distances from the source (Voloshenko Rossin et al., 2017).

Improvement in Mechanical Performance and Stability

4-Nitroguanidine crystals, used in both civilian and military explosive applications, have their mechanical performance and thermodynamic stability enhanced through controlled crystal morphologies. This involves using additives during the cooling crystallization process, resulting in crystals with higher density, improved flowability, and greater stability, as demonstrated through DSC results and molecular simulations (Luo et al., 2017).

Microbial Remediation in Soil

An aerobic NQ-degrading bacterium, Variovorax strain VC1, has been identified as effective in degrading 4-nitroguanidine in soil. This degradation process results in by-products like ammonia, nitrous oxide, and carbon dioxide. This discovery holds potential for microbial remediation of 4-nitroguanidine contamination in the environment (Perreault et al., 2012).

Development of High Bulk Density Nitroguanidine

Research has shown that high bulk density nitroguanidine can be obtained by controlling the cooling of a supersaturated water solution containing additives like methylcellulose and partially hydrolyzed polyvinyl alcohol (PVA). This process changes the crystal growth kinetics, resulting in crystals suitable for propellant applications due to their higher bulk density (Mudryy et al., 2011).

Fast Separation and Quantification in Environmental Media

Developing fast and sensitive methods like ultrafast LC-MS/MS for detecting 4-nitroguanidine and other explosives in environmental media is crucial for monitoring and remediation efforts. This technique has been applied to soil and water samples, demonstrating high sensitivity and providing a comprehensive analytical tool for explosive monitoring (Mu et al., 2012).

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(4-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-9-4-3-5-10(11(8)9)14(15)16/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUAOHAQNZERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290924 | |

| Record name | 4-NITROGRAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-46-1 | |

| Record name | 7150-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROGRAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

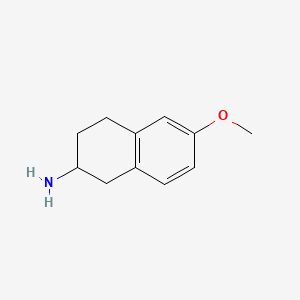

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Fluoroethoxy)ethoxy]ethanol](/img/structure/B1606535.png)

![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)